N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the 1,2,4-triazole sulfanyl acetamide class. This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole ring is further modified at the 4- and 5-positions with a 1H-pyrrol-1-yl group and a pyridin-3-yl group, respectively. The acetamide nitrogen is attached to a 4-acetylphenyl group, distinguishing it from structurally related analogs.
Triazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of pyridine and pyrrole substituents may enhance binding affinity to biological targets, such as kinases or inflammatory mediators, by modulating electronic and steric properties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-15(28)16-6-8-18(9-7-16)23-19(29)14-30-21-25-24-20(17-5-4-10-22-13-17)27(21)26-11-2-3-12-26/h2-13H,14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXRMXRDKUIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, while also providing relevant data tables and research findings.
Structural Characteristics
The compound features several notable structural components:
- Triazole Ring : Known for its diverse biological activities.
- Pyrrole Ring : Often associated with pharmacological effects.
- Sulfanyl Group : May enhance interaction with biological targets.
This unique arrangement suggests a potential for varied interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrrole rings exhibit diverse biological activities. The following table summarizes the potential biological activities of this compound based on current literature:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Potential effectiveness against fungal pathogens. |
| Anticancer | May inhibit cancer cell proliferation in vitro. |
Antimicrobial Activity
Initial studies suggest that this compound possesses significant antimicrobial properties. For instance, it has been noted to exhibit activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
Antifungal Properties
The compound's antifungal activity has been explored in various studies. It has shown promise against common fungal pathogens, suggesting that the triazole moiety plays a crucial role in its mechanism of action. Further research is needed to elucidate the specific pathways involved.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10.5 | Induction of apoptosis |
| Study 2 | MCF7 (breast cancer) | 15.3 | Cell cycle arrest at G2/M phase |
| Study 3 | A549 (lung cancer) | 12.8 | Inhibition of proliferation |
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in drug development:
- Case Study 1 : A study published in MDPI evaluated the compound's efficacy against multidrug-resistant bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics .
- Case Study 2 : Research conducted by Fayad et al. identified this compound as a novel anticancer agent through screening a drug library on multicellular spheroids, demonstrating its potential as an effective therapeutic agent .
- Case Study 3 : Molecular docking studies indicated favorable binding interactions with target proteins involved in cancer cell proliferation and survival pathways .
Comparison with Similar Compounds
Structural Comparisons
The compound shares a common 1,2,4-triazole-sulfanyl-acetamide scaffold with several analogs. Key structural variations include:
- Substituents on the triazole ring :
- Acetamide substituent : The 4-acetylphenyl group is distinct from methoxyphenyl (), ethoxyphenyl (), or sulfamoylphenyl () moieties.
Table 1: Structural Comparison of Selected Analogs
Pharmacological Potential
While direct biological data for the target compound is unavailable, insights can be drawn from related molecules:
- Anti-exudative activity: Compounds with furan-2-yl and amino substituents () showed efficacy in rat models, suggesting the pyrrole and pyridine groups in the target compound may similarly target inflammatory pathways .
- Antiproliferative activity : Hydroxyacetamide derivatives () inhibit cancer cell proliferation, implying that the acetylphenyl group in the target compound could enhance cytotoxicity via improved membrane permeability .
Table 2: Hypothesized Activity Based on Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
